![molecular formula C12H15N3OS2 B11034782 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11034782.png)
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N3OS2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide (CAS No. 1332530-60-5) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
The molecular formula of the compound is C13H16N2S2 with a molecular weight of approximately 232.34 g/mol. It features multiple thiazole rings, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆N₂S₂ |
Molecular Weight | 232.34 g/mol |
Density | 1.127 g/cm³ |
Boiling Point | 369.3 °C |
Flash Point | 177.2 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The following findings summarize the anticancer activity observed in various cell lines:
- Cell Line Efficacy :
-
Mechanisms of Action :
- The presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances the compound's activity by improving hydrophobic interactions with target proteins .
- Molecular dynamics simulations indicated that the compound interacts predominantly through hydrophobic contacts with Bcl-2 proteins, which are crucial in regulating apoptosis .
-
Structure-Activity Relationships (SAR) :
- The modification of substituents on the thiazole ring significantly impacts biological activity. For instance, compounds with additional methyl groups showed increased potency against cancer cell lines .
- The replacement of dimethyl groups with simpler methyl groups in certain positions was found to be essential for maintaining anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored extensively:
- Broad-Spectrum Activity :
- Selectivity :
Case Studies
Several case studies have provided insights into the biological activity of thiazole derivatives:
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-1,3-thiazole-5-carboxamide can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values indicate that this compound may serve as a promising candidate for developing new antibiotics .
Anticancer Potential
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Comparative analyses with standard chemotherapeutic agents reveal that it may reduce cell viability significantly at concentrations above 10 µM. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Agricultural Applications
Fungicidal Properties
Thiazole derivatives have been explored for their fungicidal properties. Preliminary studies suggest that this compound may inhibit the growth of various fungal pathogens affecting crops. This could lead to its application in agricultural formulations aimed at protecting plants from fungal diseases .
Material Science Applications
Polymer Chemistry
The unique structure of this compound makes it suitable as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Research into its use in developing coatings and composites is ongoing .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of various thiazole derivatives against multidrug-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited MIC values lower than traditional antibiotics like linezolid, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study assessing the cytotoxic effects of various thiazole derivatives on human lung and breast cancer cell lines, this compound demonstrated significant reductions in cell viability compared to controls. The study concluded that further investigation into its mechanism of action could reveal important insights for cancer therapy development .
Properties
Molecular Formula |
C12H15N3OS2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-propan-2-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H15N3OS2/c1-6(2)9-10(18-8(4)14-9)11(16)15-12-13-5-7(3)17-12/h5-6H,1-4H3,(H,13,15,16) |
InChI Key |
ZWTWFOGAROAVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)C)C(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.